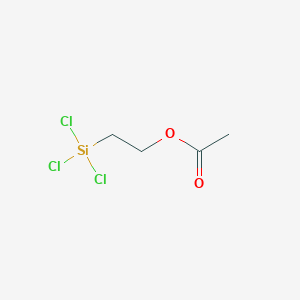

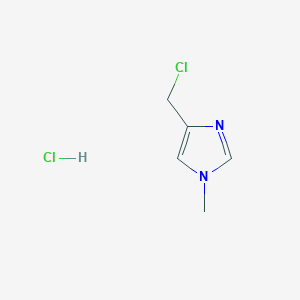

4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, a one-pot synthesis approach using imidazole hydrochloride as a promoter has been reported, which is environmentally friendly and avoids the use of metal catalysts or oxidants . Another method involves the cyclization of o-phenylenediamine with subsequent reactions such as N-alkylation, hydrolyzation, and chlorination to yield chloro-substituted imidazole derivatives . Additionally, microwave-assisted synthesis has been utilized to produce imidazole compounds, confirming the structure of the products through X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been extensively studied using various techniques. X-ray crystallography has been employed to determine the crystal structure of several imidazole compounds, revealing details such as space group, unit cell parameters, and the presence of intermolecular interactions . Furthermore, Density Functional Theory (DFT) and molecular docking studies have been conducted to investigate the molecular structure, stability, and potential biological activity of these compounds .

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions. For example, the displacement of chlorine from certain chloromethylene compounds by imidazole leads to the formation of new imidazole-containing structures . The reactivity of imidazole derivatives can also be influenced by the presence of substituents, which can affect the electron distribution and chemical behavior of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as thermal behavior, protonation, and mass spectrometry, have been characterized in several studies. These properties are crucial for understanding the stability and reactivity of the compounds. For instance, thermal decomposition stages of medetomidine hydrochloride, an imidazole derivative, have been elucidated through thermogravimetric analysis and differential scanning calorimetry . Additionally, the electronic properties, such as dipole moment, polarizability, and hyperpolarizability, have been calculated to assess the chemical activity and molecular stability of these compounds .

Applications De Recherche Scientifique

Corrosion Inhibition

Imidazole derivatives, including structures similar to 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride, have been studied for their potential as corrosion inhibitors. For instance, imidazole and its derivatives have been investigated for their efficiency in inhibiting copper corrosion in acidic environments. These studies have shown certain imidazole derivatives to be effective corrosion inhibitors, with mechanisms involving the adsorption of these molecules onto the copper surface, following a Freundlich-type isotherm (Gašparac, Martin, & Stupnišek-lisac, 2000).

Photochemical Reactions

Research on the photochemical behavior of imidazole derivatives in water-containing solutions has revealed interesting rearrangements and product formations. These studies contribute to understanding the photochemical pathways and potential applications of these compounds in various chemical syntheses (Pfoertner & Daly, 1987).

Synthesis and Characterization

Imidazole derivatives have been synthesized and characterized for various applications, including as intermediates in pharmaceutical syntheses and as components in catalytic systems. For example, the synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, an α2-adrenergic agonist medetomidine, showcases the versatility of imidazole derivatives in medicinal chemistry (Kudzma & Turnbull, 1991).

Catalysis

Imidazole-modified materials have been utilized as supports for catalytic agents, demonstrating the utility of these derivatives in enhancing the performance of catalysts. For instance, imidazole-modified MIL-101(Cr) has been used to support manganese porphyrin, providing a heterogeneous and reusable catalyst system for the oxidation of hydrocarbons (Zadehahmadi et al., 2014).

Safety and Hazards

4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is considered hazardous . It is harmful if swallowed and causes severe skin burns and eye damage . It is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes .

Mécanisme D'action

Target of Action

Chloromethyl groups in other compounds have been known to interact with various biological targets, such as serine proteases

Biochemical Pathways

For instance, compounds with chloromethyl groups have been implicated in the inhibition of certain proteases .

Pharmacokinetics

It is known that the compound is soluble in dmso and methanol, which suggests it might have good bioavailability .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c, suggesting that it might be sensitive to oxygen and temperature .

Propriétés

IUPAC Name |

4-(chloromethyl)-1-methylimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-8-3-5(2-6)7-4-8;/h3-4H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWPWAYADRYSBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17289-30-4 |

Source

|

| Record name | 1H-Imidazole, 4-(chloromethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17289-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

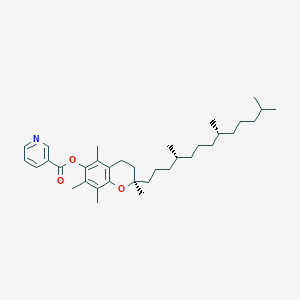

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)

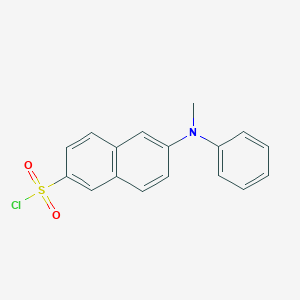

![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

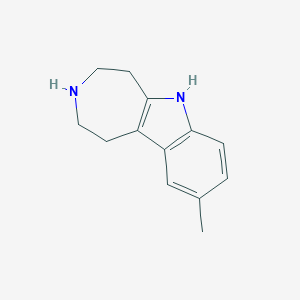

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)